Proteasome Dissociation Kinetics: Ixazomib's 6-Fold Faster Off-Rate Versus Bortezomib
Ixazomib exhibits a proteasome β5 subunit dissociation half-life of 18 minutes, representing a 6-fold faster off-rate compared to bortezomib's 110-minute dissociation half-life [1]. In direct kinetic comparison across five proteasome inhibitors, ixazomib demonstrated the fastest binding "on" rate constant—60-fold faster than oprozomib—and the fastest dissociation rate, more than 20-fold faster than delanzomib [2]. Carfilzomib, by contrast, forms an irreversible covalent bond with the proteasome [1]. These kinetic distinctions are not merely academic; they govern tissue distribution, target occupancy duration, and recovery of proteasome function after drug clearance.
| Evidence Dimension | Proteasome β5 subunit dissociation half-life (t½) |
|---|---|
| Target Compound Data | 18 minutes |
| Comparator Or Baseline | Bortezomib: 110 minutes; Carfilzomib: Irreversible binding; Delanzomib: >20-fold slower than ixazomib |
| Quantified Difference | 6-fold faster than bortezomib; >20-fold faster than delanzomib |
| Conditions | Human 20S proteasome, chymotrypsin-like activity assay; progress curve kinetic analysis under standardized conditions |
Why This Matters
Faster dissociation enables rapid proteasome function recovery, potentially contributing to the distinct toxicity profile—particularly the markedly lower peripheral neuropathy incidence compared to bortezomib.
- [1] National Center for Advancing Translational Sciences (NCATS). Ixazomib. Inxight Drugs. Accessed 2026. View Source
- [2] Hasinoff BB. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome. Arch Biochem Biophys. 2018;639:52-58. doi:10.1016/j.abb.2017.12.020 View Source
